molecular formula C16H25N3O B11810164 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide

Cat. No.: B11810164
M. Wt: 275.39 g/mol
InChI Key: ISPWQDMBNXNFRA-WUJWULDRSA-N
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Description

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

    Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying receptor-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: This compound shares the propanamide moiety but lacks the piperidine ring and benzyl group.

    N-benzylpiperidine: This compound contains the piperidine ring and benzyl group but lacks the propanamide moiety.

Uniqueness

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide is unique due to its combination of a piperidine ring, benzyl group, and propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-15-9-5-6-10-19(15)12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12,17H2,1H3,(H,18,20)/t13?,15-/m0/s1

InChI Key

ISPWQDMBNXNFRA-WUJWULDRSA-N

Isomeric SMILES

CC(C(=O)NC[C@@H]1CCCCN1CC2=CC=CC=C2)N

Canonical SMILES

CC(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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